N-(naphthalen-2-ylmethyl)cyclopropanamine
Description
N-(Naphthalen-2-ylmethyl)cyclopropanamine is a cyclopropanamine derivative featuring a naphthalene moiety substituted at the 2-position of the benzyl group. This compound is structurally characterized by the cyclopropane ring fused to an amine group and a bulky naphthalenylmethyl substituent.
Properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-4-13-9-11(5-6-12(13)3-1)10-15-14-7-8-14/h1-6,9,14-15H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEUEPQGQDNMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-ylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with naphthalen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The naphthalene ring can be hydrogenated under high pressure to form a tetrahydronaphthalene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various N-substituted cyclopropanamines.
Scientific Research Applications
N-(naphthalen-2-ylmethyl)cyclopropanamine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to biologically active molecules.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-ylmethyl)cyclopropanamine is not well-documented. it is likely that the compound interacts with biological targets through its amine group, which can form hydrogen bonds or ionic interactions with proteins and other biomolecules. The naphthalene moiety may also participate in π-π stacking interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight and Lipophilicity : The naphthalene derivative has the highest inferred molecular weight (~197.3) and aromatic bulk, likely increasing lipophilicity compared to nitro (192.2) or piperidine (154.3) analogs. This property may enhance membrane permeability but reduce aqueous solubility.
- Synthesis : The chloro-isopropyl analog () employs Pt-catalyzed hydrogenation, whereas the naphthalene derivative may require Pd-mediated coupling (). The bulky naphthalene group could complicate reaction efficiency or purification .
Table 2: Hazard Classification of Cyclopropanamine Derivatives
Key Observations :
- Piperidine Analog : Exhibits multiple hazards, including respiratory irritation, which may stem from its basic amine group and cyclic structure .
Biological Activity
N-(naphthalen-2-ylmethyl)cyclopropanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a naphthalene moiety linked to a cyclopropanamine group. This unique structure may contribute to its biological activity by enabling interactions with specific biological targets.
Research has indicated that compounds similar to this compound exhibit inhibitory effects on key signaling pathways involved in cancer progression, particularly the PI3K/Akt/mTOR pathway. For instance, studies have shown that related compounds can inhibit the phosphorylation of Akt and mTOR at low nanomolar concentrations, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Inhibition of PI3K/Akt/mTOR Signaling Pathway
| Compound | Concentration (nM) | Effect on Akt Phosphorylation | Effect on mTOR Phosphorylation |
|---|---|---|---|
| 7c | 125-250 | Inhibited | Inhibited |
| Wortmannin | 500 | No effect | No effect |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound and its analogs exhibit cytotoxicity against various cancer cell lines. For example, compound 7c showed significant cytotoxic effects at concentrations ranging from 5 µM to 10 µM, with complete cell death observed at higher concentrations .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 7.5 | PI3K/Akt/mTOR inhibition |
| HeLa | 6.0 | Induction of apoptosis |
| A549 | 8.5 | ROS production |
Reactive Oxygen Species (ROS Production
Compounds related to this compound have been shown to stimulate ROS production in cancer cells. This increase in ROS can lead to oxidative stress, contributing to apoptosis and potentially enhancing the efficacy of anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
